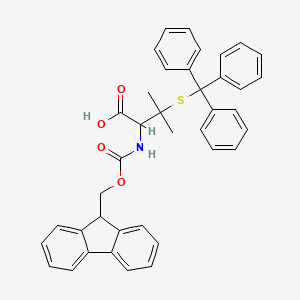

Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH

Description

Contextualizing Fmoc-Beta,Beta-Dimethyl-D-Cys(Trt)-OH within Non-Proteinogenic Amino Acid Synthesis

Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is a prime example of a non-proteinogenic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov SPPS is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble polymer support. nih.gov The ribosomal machinery in living organisms is limited to about 20 proteinogenic amino acids; however, chemical synthesis allows for the incorporation of a vast array of synthetic amino acids. nih.gov Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH falls into this category, providing a building block that introduces specific steric and conformational properties into a peptide chain that are not achievable with its natural counterpart, cysteine. nih.govrsc.org

The synthesis of this compound involves the protection of the α-amino and thiol groups of D-penicillamine. The thiol group is typically protected first using triphenylmethyl (trityl) chloride, followed by the protection of the amino group with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions. smolecule.com This dual-protection strategy is essential for its successful application in SPPS.

| Property | Value |

|---|---|

| Molecular Formula | C₃₉H₃₅NO₄S sigmaaldrich.com |

| Molecular Weight | 613.76 g/mol sigmaaldrich.com |

| Appearance | White to off-white solid medchemexpress.com |

| Typical Application | Fmoc solid-phase peptide synthesis sigmaaldrich.com |

Significance of Penicillamine (B1679230) (Beta,Beta-Dimethylcysteine) and its D-Stereoisomer in Peptide Design

This conformational constraint is particularly significant when penicillamine is involved in forming disulfide bridges. The steric bulk of the β-methyl groups can direct the formation of disulfide isomers during peptide folding. nih.gov Research has shown that when peptides contain both cysteine and penicillamine residues, the formation of mixed Cys-Pen disulfide bonds is often favored over Cys-Cys or Pen-Pen bonds under oxidizing conditions. researchgate.net This property can be exploited as a synthetic tool to control the production of specific disulfide regioisomers in complex peptides with multiple disulfide bonds. nih.govnih.gov

The use of the D-stereoisomer (D-Pen) further expands its utility. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acids. nih.gov The incorporation of D-Pen can therefore enhance the metabolic stability and bioavailability of a synthetic peptide. Furthermore, the specific stereochemistry of D-Pen can lead to unique conformational preferences that can be critical for receptor binding and biological activity. medchemexpress.com For instance, selective substitution with penicillamine has been shown to dramatically alter the biological activity of peptides, sometimes converting receptor agonists into antagonists or significantly increasing potency. nih.gov

Role of Orthogonal Protecting Groups (Fmoc and Trityl) in Fmoc Solid-Phase Peptide Synthesis

Successful solid-phase peptide synthesis relies on a "protection scheme," where reactive functional groups on the amino acids are temporarily blocked to prevent unwanted side reactions during peptide bond formation. nih.gov The Fmoc/tBu strategy is a widely used orthogonal protection scheme. wikipedia.org Orthogonality means that different protecting groups can be removed selectively under distinct chemical conditions without affecting each other. peptide.comiris-biotech.de

Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is designed specifically for this strategy. It features two key protecting groups:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino function of the amino acid. luxembourg-bio.com It is a temporary protecting group, removed at the beginning of each coupling cycle during SPPS. The key characteristic of the Fmoc group is its lability to bases, typically a solution of piperidine (B6355638) in a solvent like DMF. wikipedia.orglifetein.com This deprotection step exposes the free amine, which can then react with the next incoming activated amino acid. uci.edu

Trt (Trityl) group: This bulky group protects the reactive thiol (-SH) group on the side chain of the penicillamine residue. peptide.com The Trt group is a permanent (or semi-permanent) protecting group, meaning it is stable to the basic conditions used to remove the Fmoc group. luxembourg-bio.com It remains attached to the thiol throughout the entire chain assembly process. The Trt group is acid-labile and is typically removed during the final step of the synthesis, when the completed peptide is cleaved from the solid support using a strong acid cocktail, often containing trifluoroacetic acid (TFA). uci.educblpatras.gr

This orthogonal protection scheme is highly efficient. The base-labile Fmoc group and the acid-labile Trt group can be removed in a specific sequence without interference, ensuring the controlled and orderly construction of the peptide chain. wikipedia.orgpeptide.com This allows for the precise incorporation of the β,β-dimethyl-D-cysteine residue at any desired position within the peptide sequence.

| Protecting Group | Protected Functional Group | Deprotection Condition | Classification |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino (-NH₂) | Base (e.g., Piperidine in DMF) wikipedia.org | Temporary iris-biotech.de |

| Trt (Trityl) | Thiol (-SH) | Acid (e.g., Trifluoroacetic Acid) uci.edu | Permanent/Semi-permanent iris-biotech.deluxembourg-bio.com |

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGMGAINOILNJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Beta,beta Dimethyl D Cys Trt Oh

Strategies for Incorporating Beta,Beta-Dimethyl-D-Cysteine into Fmoc-Protected Precursors

The incorporation of the beta,beta-dimethyl-D-cysteine (D-penicillamine) core into an Fmoc-protected precursor involves a sequential protection strategy. Due to the high nucleophilicity of the thiol group, which makes it susceptible to oxidation and other side reactions, it is crucial to protect the side chain before protecting the α-amino group .

The typical synthetic route involves two main steps:

S-Tritylation: The synthesis begins with the protection of the thiol group of D-penicillamine using triphenylmethyl chloride (trityl chloride, Trt-Cl). This reaction is generally carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . The trityl group is selected for its stability under the basic conditions required for subsequent Fmoc group manipulations .

N-Fmocylation: Once the thiol is securely protected as S-trityl-D-penicillamine, the α-amino group is protected using an Fmoc reagent. Common reagents for this step include 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) smolecule.com. The reaction is performed under basic conditions, often using a base like sodium carbonate or sodium bicarbonate in a solvent mixture such as THF and water smolecule.comtotal-synthesis.com. Careful control of pH and temperature is necessary to achieve high yields .

This specific order of protection prevents side reactions at the thiol group during the N-Fmocylation step, ensuring the selective formation of the desired doubly protected amino acid monomer .

Selective Thiol Protection via Trityl (Trt) Group Chemistry

The trityl (Trt) group is a cornerstone of thiol protection in Fmoc-based peptide synthesis, and its application to D-penicillamine is a well-established strategy peptide.com. Its primary function is to shield the reactive sulfhydryl side chain from unwanted reactions, such as oxidation to form disulfide bridges, during the peptide assembly process .

Key features of trityl group chemistry in this context include:

Stability: The S-Trt bond is stable to the basic conditions used for the repeated removal of the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF) during SPPS smolecule.com.

Acid Lability: The Trt group is classified as acid-labile. It is efficiently removed by treatment with strong acids, most commonly trifluoroacetic acid (TFA) smolecule.com. This cleavage is typically performed during the final step of SPPS, where the completed peptide is cleaved from the solid support and all acid-labile side-chain protecting groups are removed simultaneously thermofisher.com.

Scavenging: During TFA-mediated cleavage, the trityl group is released as a stable trityl cation. This cation is a reactive electrophile that can cause side reactions with nucleophilic residues like tryptophan or deprotected cysteine. To prevent this, scavengers such as triisopropylsilane (B1312306) (TIS) are added to the cleavage cocktail to irreversibly quench the trityl cation thermofisher.comuci.edu. The presence of the trityl cation is often visible as a deep yellow color during the cleavage reaction thermofisher.com.

The combination of base stability and acid lability makes the Trt group orthogonal to the base-labile Fmoc group, rendering it highly suitable for the Fmoc/tBu SPPS strategy peptide.com.

Optimization of Fmoc Protection and Deprotection for Hindered D-Cysteine Analogues

The presence of the gem-dimethyl group at the β-carbon of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH introduces considerable steric hindrance. This structural feature can significantly impact the efficiency of both the N-terminal Fmoc deprotection and the subsequent coupling reactions during SPPS .

Challenges in Fmoc Deprotection: The bulky nature of the penicillamine (B1679230) side chain can impede the approach of the piperidine base to the N-terminal Fmoc group, potentially leading to incomplete or slow deprotection. In cases of severe steric hindrance, standard deprotection protocols (e.g., 20% piperidine in DMF) may need to be optimized. This can involve extending the reaction time or employing stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) nih.gov.

Challenges in Coupling Reactions: Steric hindrance also affects the acylation of the deprotected amino group. Coupling the subsequent Fmoc-amino acid onto the N-terminus of a penicillamine residue can be sluggish nih.govnih.gov. Similarly, coupling the Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH monomer itself onto a growing peptide chain can be challenging. To overcome these difficulties, several strategies can be employed:

Use of Potent Coupling Reagents: Utilizing highly efficient uronium/aminium-based coupling reagents such as HATU or HBTU is often necessary to drive the reaction to completion nih.gov.

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can increase yields.

Elevated Temperatures: Microwave-assisted SPPS or conventional heating can provide the necessary energy to overcome the activation barrier for hindered couplings, although this approach must be used with caution as it can increase the risk of side reactions like racemization for some amino acids nih.govsigmaaldrich.com.

While cysteine derivatives can be susceptible to racemization during base-mediated activation, the use of carbodiimide (B86325) activation or maintaining acidic/neutral conditions can mitigate this risk sigmaaldrich.com. For hindered residues like D-penicillamine, careful selection of coupling conditions is paramount to ensure the chemical and stereochemical integrity of the growing peptide chain merckmillipore.com.

Purification and Characterization of Fmoc-Beta,Beta-Dimethyl-D-Cys(Trt)-OH as a Monomer

After synthesis, the crude Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH must be rigorously purified to remove byproducts and unreacted starting materials, ensuring its suitability for peptide synthesis. The purity of the amino acid building block is critical for the successful synthesis of the final peptide.

Purification Methods: A common method for purifying Fmoc-protected amino acids is recrystallization. The crude product is dissolved in a suitable solvent (e.g., isopropyl alcohol, toluene) at an elevated temperature, and then allowed to cool slowly, causing the purified product to crystallize out of the solution while impurities remain dissolved ajpamc.com. The resulting crystals are then filtered, washed with a cold solvent, and dried under a vacuum ajpamc.com.

Characterization Techniques: The identity and purity of the final product are confirmed using a suite of standard analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to assess the purity of the final compound. A purity of ≥95% is typically required for use in SPPS .

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, verifying that the correct product has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure of the molecule, ensuring that the Fmoc and Trt groups are correctly attached and the core amino acid structure is intact.

The physical and chemical properties of the purified monomer are summarized in the table below.

| Property | Value |

|---|---|

| Chemical Formula | C₃₉H₃₅NO₄S |

| Molecular Weight | 613.78 g/mol |

| Appearance | White powder or crystals |

| CAS Number | 201532-01-6 |

| Storage Temperature | 2-8°C |

Integration of Fmoc Beta,beta Dimethyl D Cys Trt Oh in Solid Phase Peptide Synthesis Spps

General Principles of Fmoc/tBu SPPS Applied to D-Cysteine Derivatives

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern solid-phase peptide synthesis, prized for its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups. semanticscholar.org This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without prematurely cleaving the side-chain protecting groups. semanticscholar.org

The synthesis cycle in Fmoc/tBu SPPS involves the following key steps:

Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a secondary amine, typically a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct formed during deprotection.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminus of the growing peptide chain.

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).

When incorporating D-cysteine derivatives such as Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH, these general principles apply. However, cysteine residues are known to be particularly susceptible to certain side reactions, most notably racemization, especially when activated for coupling. peptide.com The use of the bulky trityl (Trt) group for the protection of the thiol side chain is common and helps to minimize some side reactions, such as the formation of 3-(1-piperidinyl)alanine, which can occur through a base-catalyzed elimination of the protected sulfhydryl group followed by the addition of piperidine. peptide.com

Coupling Strategies and Reagent Selection for Hindered Amino Acids

The presence of the two methyl groups on the beta-carbon of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH introduces significant steric hindrance. This bulkiness can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction rates and potentially incomplete couplings. To overcome these challenges, specific coupling strategies and more potent activating reagents are often necessary.

Common coupling reagents used in SPPS can be categorized into several families, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For sterically hindered amino acids, the more reactive phosphonium and aminium/uronium salt-based reagents are generally preferred.

| Reagent Class | Examples | Suitability for Hindered Amino Acids |

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | Can be effective, especially with additives like HOBt or Oxyma, but may be slower for highly hindered residues. |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | Generally more effective due to the formation of highly reactive activated esters. Often the reagents of choice. |

| Phosphonium Salts | PyBOP, PyAOP | Also highly effective and suitable for difficult couplings. |

For the efficient coupling of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH, reagents such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) are often employed. In some cases, extending coupling times or performing a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.

Minimizing Racemization During Coupling of Fmoc-Beta,Beta-Dimethyl-D-Cys(Trt)-OH

Racemization is a significant concern during the activation and coupling of most amino acids in SPPS, and cysteine derivatives are particularly prone to this side reaction. peptide.com The abstraction of the α-proton of the activated amino acid can lead to the formation of the corresponding L-enantiomer, resulting in a diastereomeric mixture that is often difficult to separate.

Several factors can influence the extent of racemization:

Activation Method: Base-mediated activation methods, especially those involving pre-activation, can increase the risk of racemization. researchgate.net

Base: The choice and concentration of the base used during coupling can play a crucial role.

Temperature: Elevated temperatures, sometimes used to drive sluggish couplings, can also accelerate racemization.

To minimize racemization when coupling Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH, the following strategies can be employed:

Use of Additives: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to carbodiimide-mediated couplings can suppress racemization. peptide.com

Base Selection: Using a sterically hindered and less nucleophilic base, such as 2,4,6-collidine, has been shown to reduce racemization compared to more commonly used bases like DIEA or N-methylmorpholine (NMM). bachem.com

Carbodiimide (B86325) Activation without Base: Coupling with a carbodiimide like DIC in the absence of a tertiary base can significantly reduce the risk of epimerization. bachem.com

Temperature Control: Avoiding high temperatures during the coupling step is advisable.

Influence of Steric Hindrance on Coupling Efficiency

The gem-dimethyl substitution at the β-carbon of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is the primary reason for its classification as a sterically hindered amino acid. This steric bulk directly impacts the kinetics of the coupling reaction. Compared to its non-methylated counterpart, Fmoc-D-Cys(Trt)-OH, the coupling of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is expected to be slower and more challenging.

The steric hindrance can lead to:

Incomplete Coupling: A standard coupling protocol that is sufficient for non-hindered amino acids may result in a significant portion of the peptide chains remaining unreacted. This leads to the formation of deletion sequences, which are peptides missing the intended hindered amino acid.

Slower Reaction Rates: The time required to achieve a complete or near-complete reaction is often longer.

To mitigate the effects of steric hindrance on coupling efficiency, several approaches can be taken:

Potent Activation Reagents: As mentioned previously, the use of highly reactive coupling reagents like HATU or HCTU is often essential.

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can help to drive the reaction to completion.

Double Coupling: If a single coupling is found to be insufficient, a second coupling with a fresh portion of activated amino acid can be performed.

Microwave-Assisted SPPS: The use of microwave energy can accelerate the coupling of sterically hindered amino acids by increasing the kinetic energy of the reactants.

Side-Chain Deprotection Considerations for the Trityl Group in Beta,Beta-Dimethyl-D-Cys(Trt)

The trityl (Trt) group is a bulky and acid-labile protecting group commonly used for the thiol side chain of cysteine and its derivatives. uchicago.edu It provides excellent protection during the base-mediated Fmoc deprotection steps of SPPS. The final deprotection of the Trt group occurs simultaneously with the cleavage of the peptide from the resin using a strong acid, typically TFA.

The mechanism of Trt group removal involves the protonation of the sulfur-carbon bond, leading to the formation of a highly stable trityl cation and the free thiol. Due to the stability of the trityl cation, the cleavage reaction can be reversible, potentially leading to the re-attachment of the trityl group to the thiol or other nucleophilic side chains in the peptide, such as tryptophan. csic.es To prevent this and other side reactions, a "cleavage cocktail" containing scavengers is used.

Cleavage Cocktail Compositions for Trt Removal

A standard cleavage cocktail for the removal of the Trt group and other acid-labile protecting groups typically consists of a high concentration of TFA (around 95%) mixed with various scavengers. The exact composition of the cocktail depends on the amino acid sequence of the peptide.

A widely used and effective cleavage cocktail for peptides containing Trt-protected cysteine is "Reagent K," which is composed of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). nih.gov Another common formulation, often referred to as "Reagent B," is an "odorless" alternative that replaces the volatile thiols with triisopropylsilane (B1312306) (TIS). researchgate.net

| Reagent | Component | Typical Percentage (v/v) | Purpose |

| TFA | Trifluoroacetic Acid | 82.5 - 95% | Primary cleavage and deprotection agent |

| Water | H₂O | 2.5 - 5% | Solubilizing agent and scavenger |

| TIS | Triisopropylsilane | 1 - 2.5% | Reduces the trityl cation to triphenylmethane |

| Phenol | C₆H₅OH | 5% | Scavenger for various cations |

| Thioanisole | C₇H₈S | 5% | Scavenger |

| EDT | 1,2-Ethanedithiol | 2.5% | Scavenger and reducing agent |

Scavenger Selection for Trityl Cation Quenching

The primary role of scavengers in the cleavage cocktail is to trap the reactive carbocations generated during the acid-mediated deprotection of side-chain protecting groups. The trityl cation is particularly stable and, if not effectively quenched, can lead to undesired alkylation of sensitive amino acid residues.

Triisopropylsilane (TIS) is a highly effective scavenger for the trityl cation. researchgate.net It acts as a hydride donor, irreversibly reducing the trityl cation to the inert and stable triphenylmethane. acs.org This prevents the re-attachment of the trityl group to the deprotected thiol.

Water can also act as a scavenger for carbocations, but it is generally less effective than TIS for quenching the trityl cation.

Thiol-based scavengers like 1,2-ethanedithiol (EDT) are also commonly used. They can trap carbocations and also help to maintain a reducing environment, preventing the oxidation of the free thiol of the cysteine residue to form disulfides during the cleavage process.

The choice of scavenger is critical for obtaining a high yield of the desired peptide with minimal side products. For peptides containing Trt-protected residues, the inclusion of TIS in the cleavage cocktail is strongly recommended.

Challenges Associated with Fmoc-Beta,Beta-Dimethyl-D-Cys(Trt)-OH in SPPS

Formation of Undesired By-products (e.g., piperidinyl-alanine)

A common side reaction observed during the synthesis of peptides with C-terminal cysteine residues is the formation of 3-(1-piperidinyl)alanine. This process is initiated by a base-catalyzed β-elimination of the protected thiol group, which forms a dehydroalanine (B155165) intermediate. iris-biotech.de The piperidine, used as the reagent for Fmoc group removal, then acts as a nucleophile and adds to the dehydroalanine, resulting in the formation of the piperidinyl-alanine adduct. iris-biotech.de The extent of this side reaction is influenced by the nature of the thiol-protecting group. researchgate.net

However, in the case of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH, the formation of this particular by-product is significantly suppressed. The underlying mechanism for β-elimination requires the abstraction of the α-proton by a base. The gem-dimethyl groups on the β-carbon of the penicillamine (B1679230) backbone introduce substantial steric hindrance around the α-carbon. This steric congestion effectively shields the α-proton, making it less accessible for abstraction by the base (piperidine). Consequently, the initial β-elimination step is disfavored, which in turn prevents the subsequent formation of the piperidinyl-alanine adduct. While the bulky trityl group on standard cysteine can help minimize this side reaction, the intrinsic structural feature of the gem-dimethyl group provides a more robust hindrance to this specific side-reaction pathway.

Incomplete Deprotection and Strategies for Mitigation

The most significant challenge associated with the use of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is the potential for incomplete removal of the Nα-Fmoc protecting group. The steric hindrance imparted by the β,β-dimethyl groups, combined with the bulky Trt group, can physically impede the approach of the piperidine base to the fluorenyl ring system, slowing down the deprotection reaction. If the deprotection is incomplete, the subsequent coupling reaction will fail at that site, leading to the formation of deletion sequences, which are often difficult to separate from the target peptide. This issue can be exacerbated in long or aggregation-prone peptide sequences. nih.gov

Several strategies have been developed to mitigate incomplete Fmoc deprotection of sterically hindered amino acids:

Extended Reaction Times: A straightforward approach is to increase the duration of the deprotection step or to perform multiple deprotection steps to ensure complete removal of the Fmoc group.

Use of Stronger Bases: A more effective strategy involves the use of a stronger, non-nucleophilic base to enhance the rate of deprotection. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is significantly more basic than piperidine and removes the Fmoc group much faster. peptide.compeptide.com It is typically used at low concentrations (e.g., 2%) in DMF. nih.gov

Optimized Base Cocktails: Since DBU is non-nucleophilic, it does not scavenge the reactive dibenzofulvene by-product of Fmoc cleavage. peptide.compeptide.com Therefore, it is often used in a cocktail with a small amount of a nucleophilic scavenger. A common and effective deprotection reagent for difficult sequences is a solution containing 2% DBU and 2% piperidine in DMF. peptide.com More recently, combinations of piperazine (B1678402) and DBU have also been shown to be highly efficient and rapid deprotection agents. rsc.orgnih.gov

| Mitigation Strategy | Description | Key Advantages |

| Extended Deprotection | Increasing the time or repetitions of the standard 20% piperidine in DMF treatment. | Simple to implement without changing reagents. |

| DBU Addition | Using a stronger base, such as 2% DBU in DMF, often in combination with a scavenger like piperidine. | Significantly increases deprotection rate for hindered residues; overcomes difficult deprotections. peptide.comnih.gov |

| Piperazine/DBU Cocktail | Employing a mixture of piperazine and DBU as the deprotection agent. | Offers very rapid and complete Fmoc removal, presenting a safer and effective alternative to piperidine alone. rsc.org |

Sequence-Dependent Synthetic Difficulties

The incorporation of a sterically demanding residue like beta,beta-dimethyl-D-Cys(Trt) can contribute to or exacerbate sequence-dependent synthetic problems, which are often rooted in peptide aggregation. peptide.com As the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets, leading to intermolecular aggregation. chemrxiv.org This aggregation can prevent solvents and reagents from effectively reaching the reactive sites on the resin, leading to both incomplete deprotection and poor coupling yields. peptide.com

The bulky and hydrophobic nature of the beta,beta-dimethyl-D-Cys(Trt) residue increases the propensity for such aggregation, particularly within hydrophobic sequences. researchgate.net Difficulties are often not apparent until the peptide chain reaches a critical length of 5-15 amino acids, at which point aggregation effects can become pronounced. chemrxiv.org

Strategies to overcome sequence-dependent difficulties include:

Modification of Synthesis Conditions: Using elevated temperatures can help disrupt secondary structures. Specialized solvent systems, such as using N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts, can also improve solvation of the peptide-resin complex. sigmaaldrich.com

Specialized Resins: Employing resins with improved swelling characteristics, such as polyethylene (B3416737) glycol (PEG)-based resins, can help maintain the accessibility of the peptide chain. Using resins with a lower initial loading of the first amino acid can also reduce inter-chain interactions. sigmaaldrich.com

Backbone Protection: The introduction of pseudoproline dipeptides at specific points in the peptide sequence is a powerful method to disrupt the formation of β-sheets. These structures introduce a "kink" into the peptide backbone, preventing aggregation and improving reaction kinetics. chempep.com

Conformational Impact of Beta,beta Dimethyl D Cysteine Residues in Peptides

Inducing Conformational Restriction and Rigidity in Peptide Architectures

The introduction of β,β-dimethyl-D-cysteine residues into a peptide chain imparts a significant degree of conformational rigidity. This is primarily due to the steric hindrance imposed by the gem-dimethyl groups on the β-carbon atom. This phenomenon, an example of the Thorpe-Ingold effect, restricts the rotational freedom around the N-Cα and Cα-C bonds of the peptide backbone, thereby limiting the accessible conformational space.

The increased rigidity can have profound effects on the biological activity of peptides. For instance, in the case of the hormone oxytocin, the substitution of cysteine with penicillamine (B1679230) was shown to increase conformational rigidity. This structural constraint is a key factor in modulating the peptide's interaction with its receptor. The bulky β,β-dimethyl groups can also provide steric hindrance that slows down disulfide bond reshuffling, leading to more stable peptide conformations. Research has shown that the position of the penicillamine residue has a substantial impact on peptide potency, with some positions tolerating the substitution and even enhancing activity, while others lead to a significant loss of function due to steric disruption of critical interactions.

The table below summarizes the effect of L-Penicillamine substitution on the potency of an α-conotoxin analog, RgIA4, highlighting the position-dependent nature of the conformational impact.

| Substituted Residue | Original Residue | Potency (IC50) relative to RgIA4 | Reference |

|---|---|---|---|

| 2Cys | L-Cysteine | >800-fold drop | mdpi.com |

| 8Cys | L-Cysteine | >600-fold drop | mdpi.com |

| 12Cys | L-Cysteine | ~16-fold loss | mdpi.com |

| 3Cys | L-Cysteine | Retained low-nanomolar affinity | mdpi.com |

Stereochemical Influence of D-Configuration on Peptide Folding

The D-configuration of the β,β-dimethyl-cysteine residue plays a crucial role in directing the folding of the peptide chain. While L-amino acids predominantly favor right-handed helical and extended β-sheet conformations, the introduction of a D-amino acid can induce localized changes in the peptide backbone, leading to the formation of specific secondary structures such as β-turns and β-hairpins.

The incorporation of D-amino acids, particularly D-proline, is a well-established strategy for nucleating β-hairpin structures. These D-residues can adopt φ (phi) and ψ (psi) dihedral angles that are energetically unfavorable for L-amino acids, thereby promoting the formation of a turn. This can lead to a reversal in the direction of the peptide chain, a critical feature of β-hairpins and other folded structures.

However, the presence of a D-amino acid can also be disruptive to canonical secondary structures. For example, the insertion of a single D-amino acid into an α-helical sequence of L-amino acids can break the helical hydrogen-bonding pattern and introduce a kink in the helix. Similarly, alternating L- and D-amino acids in a sequence can disrupt the formation of stable β-sheets. The precise influence of the D-configuration depends on its position within the peptide sequence and the nature of the surrounding amino acids. In some cases, this disruption can be beneficial, leading to novel folded structures with unique biological activities. For instance, the use of L- and D-penicillamine in encephalin analogs has been shown to significantly increase their selectivity for δ-opioid receptors.

Analysis of Local and Global Peptide Conformations Incorporating Beta,Beta-Dimethyl-D-Cysteine

The combination of the gem-dimethyl effect and the D-stereochemistry of β,β-dimethyl-D-cysteine residues leads to distinct local and global conformational preferences in peptides.

Local Conformations: At a local level, these residues are potent inducers of β-turns. A β-turn is a secondary structure element involving four amino acid residues where the peptide chain reverses its direction. The constrained dihedral angles of β,β-dimethyl-D-cysteine make it an effective residue at the i+1 or i+2 positions of a β-turn, forcing the peptide backbone to adopt a folded conformation. The formation of these turns is a critical step in the folding of many peptides and proteins into their biologically active three-dimensional structures.

The ability to control both local and global peptide conformation is crucial for the design of peptidomimetics with specific therapeutic applications. By strategically placing β,β-dimethyl-D-cysteine residues within a peptide sequence, it is possible to engineer molecules with enhanced stability, receptor affinity, and selectivity.

Computational and Spectroscopic Approaches to Conformational Characterization (e.g., NMR, MD Simulations, CD)

A variety of computational and spectroscopic techniques are employed to elucidate the conformational impact of β,β-dimethyl-D-cysteine residues in peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov Various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, provide information about inter-proton distances, dihedral angles, and the local electronic environment of the peptide backbone and side chains. nih.gov These data can be used to calculate a family of structures representing the conformational ensemble of the peptide in solution. For peptides containing D-penicillamine, NMR studies can confirm the presence of specific secondary structures like β-turns and helices and assess the degree of conformational rigidity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a computational approach to explore the conformational landscape of peptides over time. americanpeptidesociety.org By solving Newton's equations of motion for the atoms in the peptide, MD simulations can model the dynamic behavior of the molecule and identify preferred conformations and folding pathways. researchgate.net These simulations are particularly useful for understanding how the steric bulk of the gem-dimethyl groups and the D-stereochemistry of the cysteine residue restrict the conformational freedom of the peptide backbone. The combination of NMR data with MD simulations can provide a more comprehensive and dynamic picture of the peptide's structure. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light by the peptide backbone. The resulting CD spectrum provides characteristic signatures for α-helices, β-sheets, β-turns, and random coil conformations. nih.gov For peptides incorporating β,β-dimethyl-D-cysteine, CD can be used to quantify the extent to which this residue promotes the formation of specific secondary structures and to monitor conformational changes upon interaction with other molecules or changes in the environment. rsc.org

The table below provides a summary of the applications of these techniques in the conformational analysis of peptides containing modified cysteine residues.

| Technique | Information Obtained | Application to β,β-Dimethyl-D-Cysteine Peptides | Reference |

|---|---|---|---|

| NMR Spectroscopy | 3D structure, inter-proton distances, dihedral angles, conformational dynamics. | Determination of turn and helical structures, assessment of rigidity. | nih.govnih.govrsc.org |

| MD Simulations | Conformational landscape, folding pathways, dynamic behavior. | Understanding steric effects of gem-dimethyl groups, exploring accessible conformations. | mdpi.comamericanpeptidesociety.orgresearchgate.net |

| CD Spectroscopy | Secondary structure content (α-helix, β-sheet, turn, random coil). | Quantifying the induction of specific secondary structures, monitoring conformational changes. | rsc.orgnih.govnih.gov |

Applications of Beta,beta Dimethyl D Cysteine in Peptide and Chemical Biology Research

Design and Synthesis of Constrained Peptides

Introducing conformational constraints into peptides is a key strategy to enhance their biological activity, selectivity, and stability. Beta,beta-dimethyl-D-cysteine is instrumental in this pursuit, primarily through its influence on disulfide bridging and its utility in various macrocyclization techniques.

Disulfide bonds, formed by the oxidation of two cysteine residues, are fundamental to establishing and maintaining the tertiary structure of many peptides and proteins. nih.gov The incorporation of beta,beta-dimethyl-D-cysteine (as D-penicillamine) creates a disulfide bond analog with distinct properties. The gem-dimethyl groups adjacent to the sulfur atom introduce significant steric bulk, which restricts the rotational freedom around the S-S bond. This steric hindrance leads to a more rigid and defined conformation of the disulfide bridge compared to one formed by two standard cysteine residues.

This rigidity is crucial for stabilizing specific secondary structures, such as β-turns and β-hairpins, which are often essential for biological recognition and function. nih.gov By locking the peptide backbone into a more fixed orientation, these constrained disulfide analogs help to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

The synthesis of peptides containing these modified disulfide bridges typically involves standard Fmoc-SPPS protocols. sigmaaldrich.com The Trt protecting group on the thiol is stable throughout the synthesis but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and resin cleavage step, allowing the free thiols to be oxidized to form the disulfide bond. sigmaaldrich.comissuu.com

Table 1: Comparison of Cysteine and Beta,Beta-Dimethyl-Cysteine in Disulfide Bonds

| Feature | Standard Disulfide Bond (Cys-Cys) | Constrained Disulfide Bond (Pen-Pen/Cys-Pen) |

|---|---|---|

| Precursor | L- or D-Cysteine | L- or D-Penicillamine (β,β-dimethyl-cysteine) |

| Steric Hindrance | Low | High, due to gem-dimethyl groups |

| Conformational Flexibility | Relatively high rotational freedom | Restricted rotation around the S-S bond |

| Impact on Peptide Backbone | Induces a turn | Induces a more rigid and defined turn |

| Stability | Susceptible to reduction | Increased resistance to reduction |

Macrocyclization is a powerful technique to transform flexible linear peptides into conformationally restricted cyclic structures, often resulting in improved metabolic stability and bioavailability. nih.govuni-kiel.de The thiol side chain of cysteine and its derivatives is a versatile chemical handle for numerous cyclization strategies. nih.gov

Incorporating beta,beta-dimethyl-D-cysteine into a peptide sequence provides a nucleophilic thiol group that can be utilized for various ring-closing reactions. These strategies include:

Thioether Formation: The thiol group can react with an electrophilic center, such as an alkyl halide or a Michael acceptor, located elsewhere in the peptide sequence to form a stable thioether bridge. This method allows for the creation of macrocycles of varying sizes and chemical compositions. researchgate.net

Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions involve the radical-mediated addition of the thiol across a double (alkene) or triple (alkyne) bond, respectively. nih.govresearchgate.net These methods are highly efficient and can be performed under mild conditions, making them suitable for complex peptide systems.

Native Chemical Ligation (NCL) Analogs: While classic NCL involves a C-terminal thioester and an N-terminal cysteine, variations of this strategy can be adapted for cyclization, where the penicillamine (B1679230) thiol acts as the key nucleophile.

The use of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is particularly relevant in the synthesis of cyclic peptide analogs with therapeutic potential, such as δ-opioid receptor selective ligands like cyclic lanthionine (B1674491) enkephalins. medchemexpress.com The conformational constraint imposed by the gem-dimethyl groups within the macrocycle can pre-organize the peptide into its bioactive conformation, enhancing its interaction with the target receptor.

Engineering Peptides with Enhanced Structural Stability

A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation by enzymes in the body. The introduction of beta,beta-dimethyl-D-cysteine is an effective strategy to overcome this limitation. The steric bulk of the gem-dimethyl groups can shield the adjacent peptide bonds from the active sites of proteases, thereby inhibiting enzymatic cleavage. smolecule.com

Furthermore, the use of a D-amino acid derivative like beta,beta-dimethyl-D-cysteine provides inherent resistance to proteases, which are typically specific for L-amino acid substrates. nih.gov This combination of steric hindrance and unnatural stereochemistry significantly enhances the peptide's half-life in biological systems.

The increased rigidity conferred by constrained disulfide bonds and macrocyclization involving this residue also contributes to enhanced stability. nih.gov By locking the peptide into a stable conformation, the susceptibility to both enzymatic degradation and chemical degradation pathways is reduced.

Development of Modified Peptides for Structural and Functional Studies

Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is a key building block for creating modified peptides to probe structure-function relationships. smolecule.com By systematically replacing native cysteine residues with this analog, researchers can dissect the role of specific disulfide bonds and the conformational flexibility of certain regions within a peptide.

The D-configuration of the amino acid is crucial when designing peptides to interact with chiral targets like G-protein coupled receptors (GPCRs). For example, its use has been pivotal in developing analogs of enkephalin that show high selectivity for δ-opioid receptors. medchemexpress.com These studies help elucidate the precise three-dimensional arrangement of amino acid side chains required for potent and selective receptor binding.

Investigating Structure-Activity Relationships in Bioactive Peptides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds. The substitution of cysteine with beta,beta-dimethyl-D-cysteine is a powerful tool in peptide SAR investigations.

By comparing the biological activity of a native peptide with its penicillamine-substituted analog, scientists can infer the importance of the local conformation and flexibility at that specific position. A significant change in activity upon substitution points to a critical role for the original residue's structural properties. For instance, in studies of α-conotoxins, replacing specific cysteines involved in a disulfide bridge with D-penicillamine led to a dramatic drop in potency, highlighting the precise conformational requirements of the disulfide loop for interaction with its target nicotinic acetylcholine (B1216132) receptor. nih.gov

These studies allow for the mapping of the bioactive conformation of a peptide. If the introduction of the rigidifying penicillamine residue enhances activity, it suggests that the constrained conformation is closer to the ideal binding structure. Conversely, a loss of activity may indicate that some degree of flexibility is required for an induced-fit binding mechanism. This systematic approach provides critical information for the rational design of more potent and selective peptide-based drugs. nih.govacs.org

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Fmoc-beta,beta-dimethyl-D-Cysteine(Trt)-OH | Fmoc-D-Pen(Trt)-OH |

| D-penicillamine | D-Pen |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Trityl | Trt |

| Trifluoroacetic acid | TFA |

Analytical Methodologies for Peptides Containing Beta,beta Dimethyl D Cysteine

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is an indispensable tool for the analysis and purification of synthetic peptides, including those containing Fmoc-β,β-dimethyl-D-Cys(Trt)-OH. hplc.eu It is crucial for monitoring reaction completion during synthesis, assessing the purity of the crude peptide, and isolating the target peptide from synthesis-related impurities. sigmaaldrich.comajpamc.com

Purity Assessment: The purity of synthetic peptides is most commonly determined by RP-HPLC. hplc.eu The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically silica (B1680970) chemically modified with C8 or C18 alkyl chains) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically used for elution. hplc.eu

The presence of the highly nonpolar Fmoc and Trityl groups, in addition to the inherent hydrophobicity of the peptide backbone and other side chains, dictates a strong retention on the reversed-phase column. Consequently, peptides containing Fmoc-β,β-dimethyl-D-Cys(Trt)-OH often require higher concentrations of organic solvent for elution compared to their unprotected or less bulky counterparts. HPLC is also critical for detecting and quantifying impurities that can arise during synthesis, such as deletion sequences, truncated peptides, or byproducts from side reactions. sigmaaldrich.com Furthermore, chiral HPLC methods can be employed to assess the enantiomeric purity of the Nα-Fmoc protected amino acid raw materials, which is vital as even small enantiomeric impurities can significantly impact the quality and biological activity of the final peptide. phenomenex.comrsc.org

Isolation and Purification: Preparative RP-HPLC is the standard method for purifying the target peptide to a high degree. ajpamc.com By scaling up the analytical method, crude peptide mixtures can be fractionated, and the peak corresponding to the desired product collected. The selection of the stationary phase (e.g., C4, C8, C18) and the optimization of the elution gradient are critical for achieving baseline separation of the target peptide from closely related impurities. hplc.euresearchgate.net The high resolution of RP-HPLC allows for the separation of peptides that may differ by only a single amino acid. hplc.eu

| Parameter | Typical Condition/Value | Rationale/Consideration |

|---|---|---|

| Column (Stationary Phase) | C18 or C8 silica, wide-pore (e.g., 300 Å) | Wide pores are necessary to accommodate the size of peptides. C18 offers high hydrophobicity and retention, suitable for resolving complex mixtures. |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape and resolution by forming neutral ion pairs with charged residues. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) | Acetonitrile is a common organic modifier used to elute peptides from the nonpolar stationary phase. |

| Elution Mode | Gradient Elution | A gradual increase in the concentration of Mobile Phase B is required to elute peptides with varying hydrophobicities, especially highly retained ones like those with Fmoc and Trt groups. |

| Flow Rate | Analytical: ~1 mL/min; Preparative: Varies with column diameter | Standard flow rate for analytical columns (e.g., 4.6 mm i.d.). |

| Detection | UV Absorbance at 220 nm and 280 nm | Peptide bonds absorb strongly around 220 nm. Aromatic residues (Trp, Tyr, Phe) and the Fmoc group absorb at 280 nm. |

Mass Spectrometry (MS) for Molecular Weight and Sequence Verification (e.g., ESI-MS, MALDI-TOF MS/MS)

Mass spectrometry is a cornerstone technique for the characterization of synthetic peptides, providing definitive confirmation of molecular weight and primary structure (amino acid sequence). nih.gov For peptides incorporating the sterically demanding Fmoc-β,β-dimethyl-D-Cys(Trt)-OH residue, both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely employed.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a "soft" ionization technique that is particularly well-suited for analyzing peptides, as it typically generates multiply charged ions with minimal fragmentation. cpcscientific.comuab.edu This allows for the precise determination of the molecular weight of the intact peptide. When coupled with liquid chromatography (LC-MS), it provides real-time mass data for each peak eluting from the HPLC column, confirming the identity of the main product and helping to characterize impurities. researchgate.net For a peptide containing Fmoc-β,β-dimethyl-D-Cys(Trt)-OH, ESI-MS confirms the successful incorporation of this heavy, protected amino acid by matching the observed mass to the calculated theoretical mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another soft ionization technique that is highly effective for peptide analysis. It typically produces singly charged ions ([M+H]+), resulting in simpler spectra that are easy to interpret for molecular weight confirmation. uab.edu MALDI is known for its high sensitivity and tolerance to salts and buffers, making it a rapid method for screening HPLC fractions during purification or for analyzing complex peptide mixtures. sfrbm.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Sequence Verification: To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is essential. uab.edu In this technique, a specific peptide ion (the precursor ion) is selected and fragmented within the mass spectrometer, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed. Fragmentation predominantly occurs at the peptide bonds, generating predictable series of ions (e.g., b- and y-ions). uab.edu The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing for the entire sequence to be read. wpunj.edu This de novo sequencing confirms the correct assembly of the peptide and precisely locates the position of the β,β-dimethyl-D-Cys(Trt) residue within the chain. americanlaboratory.com The presence of the bulky D-penicillamine residue may influence fragmentation patterns, but the fundamental principles of sequencing remain the same. rsc.orgnih.gov

| Technique | Primary Application | Information Obtained | Notes for Peptides with β,β-dimethyl-D-Cys |

|---|---|---|---|

| ESI-MS | Molecular Weight Determination | Provides accurate mass of the intact peptide, often as multiply charged ions. Ideal for LC-MS coupling. cpcscientific.com | Confirms the incorporation of the full Fmoc-β,β-dimethyl-D-Cys(Trt)-OH residue (mass contribution: ~669.3 Da). |

| MALDI-TOF MS | Molecular Weight Determination | Provides accurate mass, typically as a singly charged ion ([M+H]+). High throughput and sensitivity. sfrbm.org | Useful for rapid confirmation of crude and purified product identity. |

| MS/MS (e.g., ESI-MS/MS, MALDI-TOF/TOF) | Sequence Verification | Generates fragment ions (b- and y-series) that confirm the amino acid sequence. uab.edu | Confirms the precise location of the sterically hindered D-penicillamine residue within the peptide chain. nih.gov |

Advanced Characterization Techniques for Thiol-Containing Peptides

Beyond standard chromatographic and mass spectrometric analyses, a suite of advanced techniques is available for a deeper characterization of peptides containing thiol groups, such as the one in β,β-dimethyl-D-cysteine. Although the thiol is protected by a Trityl group during synthesis, these methods are crucial for analyzing the peptide after deprotection or for investigating potential side reactions.

Covalent Chromatography: For the selective enrichment and purification of thiol-containing peptides after removal of the Trt group, covalent chromatography is a powerful technique. nih.gov This method utilizes a stationary phase containing a reactive disulfide bond (e.g., Thiopropyl-Sepharose). nih.govgbiosciences.com When a mixture containing the deprotected peptide is passed through the column, the peptide's free thiol group undergoes a thiol-disulfide exchange reaction, forming a new, reversible covalent bond with the resin and immobilizing the peptide. mdpi.com Non-thiol-containing impurities are washed away, after which the purified peptide can be eluted by adding a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. nih.govmdpi.com

Thiol-Specific Derivatization: To enhance detection or confirm the presence of the free thiol group post-deprotection, specific chemical derivatization agents can be used. Reagents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM) react specifically with free thiols to form stable covalent adducts. upf.eduresearchgate.net This modification results in a predictable mass shift that can be easily detected by mass spectrometry, confirming the presence and reactivity of the cysteine residue. researchgate.net Derivatization can also be used to introduce fluorescent or chromophoric tags, facilitating detection and quantification by HPLC with fluorescence or UV-Vis detectors. oup.com

Analysis of Oxidation States: The thiol group of cysteine is susceptible to oxidation, which can occur during synthesis, purification, or storage, leading to the formation of sulfenic acid (-SOH), sulfinic acid (-SO₂H), or sulfonic acid (-SO₃H). nih.govresearchgate.net These modifications can significantly alter the peptide's structure and function. Mass spectrometry is the primary tool for detecting these oxidative modifications, as they result in characteristic mass increases of +16 Da, +32 Da, and +48 Da, respectively. nih.gov Specialized proteomic workflows, often involving differential alkylation with reagents like IAM and NEM, can be used to quantify the extent of reversible oxidation at specific cysteine sites. upf.edunih.govbiorxiv.org

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches for Hindered D-Amino Acid Derivatives

The synthesis of sterically hindered amino acids, particularly those with quaternary carbon centers like beta,beta-dimethyl-D-cysteine, presents a significant challenge in organic chemistry. Traditional methods often struggle with low yields and racemization, especially when constructing the D-enantiomer. Emerging research focuses on developing more efficient and highly stereoselective synthetic routes to overcome these hurdles.

One promising area is the advancement of asymmetric catalysis. Researchers are exploring novel iridium-catalyzed methods that can convert simple alkenes and glycine (B1666218) derivatives into β-substituted α-amino acids with exceptional control over both regioselectivity and stereoselectivity. liverpool.ac.uk Such methods could provide a more direct and atom-economical route to hindered D-amino acid precursors. Another innovative approach involves the addition of organometallic reagents to N-carboxyanhydrides (NCAs), which has proven effective for creating sterically hindered N-acyl, gem-disubstituted amino acids. nih.gov

Furthermore, methodologies based on chiral auxiliaries and memory of chirality are being refined. For instance, the stereoselective synthesis of β-methylcysteine derivatives has been achieved through the regio- and stereoselective ring-opening of aziridines derived from D-threonine, a readily available chiral building block. nih.gov Similarly, the use of trifluoroacetyl protection has been shown to facilitate the synthesis of peptides containing challenging N-alkyl-α,α-dialkyl amino acid motifs. rsc.org These evolving synthetic strategies are crucial for making hindered D-amino acid derivatives like Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH more accessible, thereby expanding their application in peptide science.

Advancements in Orthogonal Protecting Group Strategies for Complex Peptide Architectures

The synthesis of complex peptides, such as those with multiple disulfide bridges, branching, or specific side-chain modifications, relies heavily on the concept of orthogonal protection. nih.gov This strategy employs a set of protecting groups that can be removed under distinct chemical conditions without affecting the others. peptide.comjocpr.com While the standard Fmoc/tBu-based strategy, to which Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH belongs, represents a primary level of orthogonality (base-labile vs. acid-labile), the future of peptide synthesis lies in expanding this chemical toolbox to create multi-dimensional protection schemes. peptide.comiris-biotech.de

Current research is focused on the development and implementation of a wider array of protecting groups that are labile to conditions other than strong acid or base. This allows for the selective deprotection of specific amino acid side chains while the peptide remains anchored to the solid-phase resin. creative-peptides.com Examples of such groups include:

Photolabile groups: such as the o-nitrobenzyl (ONb) ester, which can be cleaved with UV light. umn.edu

Thiolysis-labile groups: The dithiasuccinoyl (Dts) group can be removed with thiols under neutral conditions. umn.edu

Hydrazine-labile groups: Groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) are selectively cleaved with hydrazine, leaving Fmoc, Boc, and Trt groups intact. creative-peptides.com

Allyl-based groups: Allyloxycarbonyl (Alloc) can be removed using palladium catalysis. ub.edu

By combining these diverse protecting groups, chemists can orchestrate complex synthetic pathways. For example, a peptide could be synthesized using an Fmoc/tBu strategy, with one cysteine protected by an acid-labile Trt group and another by a hydrazine-labile Dde group. This would allow for the selective deprotection of the Dde-protected cysteine and its modification on the resin before the final acid cleavage step. Such multi-dimensional strategies are essential for building sophisticated peptide architectures like bicyclic peptides or antibody-drug conjugates. jocpr.comumn.edu

Table 1: Comparison of Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Application | Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amine | Base (e.g., Piperidine) | Boc, tBu, Trt, Alloc, Dde |

| tert-Butoxycarbonyl | Boc | α-Amine / Side-Chain | Strong Acid (e.g., HF) | Fmoc, Alloc, Dde |

| Trityl | Trt | Cys, His, Gln, Asn Side-Chain | Mild/Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| tert-Butyl | tBu | Asp, Glu, Ser, Thr, Tyr Side-Chain | Mild/Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| Allyloxycarbonyl | Alloc | Lys, Orn Side-Chain | Pd(0) Catalysis | Fmoc, Boc, tBu, Trt, Dde |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Lys, Orn Side-Chain | Hydrazine | Fmoc, Boc, tBu, Trt, Alloc |

Rational Design Principles for Conformationally Restricted Peptides Utilizing Beta,Beta-Dimethyl-D-Cysteine

The rational design of peptides with predictable three-dimensional structures is a primary goal in medicinal chemistry, as conformation is intrinsically linked to biological activity, stability, and selectivity. nih.govrsc.org The incorporation of Fmoc-beta,beta-dimethyl-D-Cys(Trt)-OH is a powerful tool in this endeavor due to the unique conformational constraints imposed by the penicillamine (B1679230) (Pen) structure. nih.govnih.gov

The core principle behind its use is the steric hindrance provided by the gem-dimethyl group on the β-carbon. When two such residues (or one Pen and one Cys) form a disulfide bridge, the bulky methyl groups severely restrict the rotational freedom around the Cα-Cβ and Cβ-S bonds. nih.govnih.gov This has several key consequences for peptide design:

Stabilization of Secondary Structures: The steric bulk can force the peptide backbone into a specific turn conformation, such as a β-turn. By strategically placing the Pen residue, designers can induce and stabilize a desired secondary structure that mimics the bioactive conformation of a natural peptide or protein loop. nih.gov

Enhanced Proteolytic Stability: The rigid structure and steric shielding provided by the dimethyl groups make the peptide a poor substrate for proteases, which typically require a flexible, extended conformation for cleavage. This leads to a significantly longer half-life in biological systems. nih.gov

Improved Potency and Selectivity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to its target receptor is reduced, which can lead to higher binding affinity and potency. The fixed orientation of side-chain pharmacophores can also enhance selectivity for the intended target. nih.gov

Modulation of Redox Properties: The electron-donating nature of the methyl groups and the steric hindrance around the disulfide bond can alter the redox potential and stability of the disulfide bridge, making it more resistant to reshuffling and reduction compared to a standard cystine bridge. nih.govrsc.org

Research in this area focuses on creating computational models to predict the conformational effects of incorporating beta,beta-dimethyl-cysteine and other constrained amino acids. By combining these predictive models with empirical data from NMR and X-ray crystallography, scientists can rationally design novel peptide therapeutics with improved potency, stability, and selectivity for targets ranging from ion channels to protein-protein interactions. nih.govchemrxiv.org

Q & A

Q. What is the role of the Fmoc and Trt protective groups in Fmoc-β,β-dimethyl-D-Cys(Trt)-OH during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino terminus during solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild basic conditions (e.g., piperidine). The Trt (trityl) group protects the thiol side chain of cysteine, preventing unwanted disulfide bond formation during synthesis. The β,β-dimethyl modification introduces steric hindrance, enhancing protease resistance in the final peptide .

Q. How should Fmoc-β,β-dimethyl-D-Cys(Trt)-OH be stored to maintain stability?

Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) . Ensure anhydrous conditions to prevent hydrolysis. Pre-warm to 37°C and sonicate before use to improve solubility in DMSO (up to 100 mg/mL) or ethanol (7.3 mg/mL with gentle warming) .

Q. What activation methods are recommended for coupling Fmoc-β,β-dimethyl-D-Cys(Trt)-OH into peptide sequences?

Use symmetrical anhydrides or DIPCDI/HOBt activation to minimize racemization. Avoid uronium/phosphonium reagents (e.g., HBTU, PyBOP) unless paired with collidine as a base to suppress side reactions .

Advanced Research Questions

Q. How does the β,β-dimethyl modification impact peptide stability and protease resistance?

The β,β-dimethyl group introduces steric hindrance at the Cα position, preventing protease binding and cleavage. This modification is critical for peptides targeting protease-rich environments (e.g., therapeutic peptides in vivo). Stability can be validated via mass spectrometry (MS) and HPLC after incubation with proteases like trypsin .

Q. What strategies mitigate racemization during coupling of Fmoc-β,β-dimethyl-D-Cys(Trt)-OH?

Racemization is influenced by pre-activation time and base choice . A Taguchi design of experiments (DOE) revealed that limiting pre-activation to <5 minutes and using collidine instead of DIEA reduces racemization by 40–60%. Monitor enantiomer formation via chiral HPLC .

Q. How do solubility properties of Fmoc-β,β-dimethyl-D-Cys(Trt)-OH affect experimental design?

The compound’s limited solubility in aqueous buffers necessitates DMSO or ethanol-based stock solutions . For in vivo studies, formulate with co-solvents (e.g., Cremophor EL) at concentrations ≤5% to avoid toxicity. Dynamic light scattering (DLS) can assess particle size (PDI <0.2) for uniform dispersion .

Q. What analytical methods ensure purity and correct stereochemistry in peptides containing this derivative?

Q. How does the Trt group influence thiol reactivity post-synthesis?

The Trt group is removed with 95% TFA + 2.5% triisopropylsilane (TIS) , yielding free thiols for disulfide bridge formation. Kinetic studies show >95% deprotection within 1 hour. For selective modification, alternate protectants (e.g., Acm) may be used .

Data Contradiction Analysis

Q. Conflicting reports on solubility in DMSO vs. ethanol: How to reconcile?

cites 170.73 mM solubility in DMSO , while notes <49.7 mg/mL in DMSO but 7.3 mg/mL in ethanol . This discrepancy arises from batch-specific crystallinity. Pre-sonication (40 kHz, 10 minutes) and warming (37°C) standardize solubility across batches .

Q. Optimizing coupling efficiency vs. racemization: A trade-off?

High coupling efficiency (e.g., using HBTU) may increase racemization. DOE models suggest balancing activation time (<3 minutes) and base (collidine) achieves >95% coupling with <2% racemization. Real-time monitoring via FT-IR spectroscopy validates reaction progress .

Methodological Recommendations

4.1 Protocol for introducing β,β-dimethyl-D-Cys into hydrophobic peptides:

Resin swelling : Pre-swell resin (e.g., Rink amide) in DCM for 30 minutes.

Coupling : Use 3 equivalents of Fmoc-β,β-dimethyl-D-Cys(Trt)-OH, 3 equivalents HCTU, 6 equivalents collidine in DMF.

Deprotection : 20% piperidine/DMF (2 × 5 minutes).

Cleavage : 95% TFA/TIS/H2O (95:2.5:2.5) for 2 hours .

4.2 Troubleshooting low yields in long peptide sequences:

- Incomplete coupling : Add 0.1 M Oxyma Pure to reduce steric hindrance.

- Aggregation : Incorporate pseudoproline dipeptides or backbone modifications.

- Purification : Use preparative HPLC with ion-pairing agents (e.g., TFA) to resolve β,β-dimethyl-Cys-containing peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.